REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:13][C:14]([OH:16])=O)=[C:8]([CH:12]=1)[C:9](O)=[O:10])([O-:3])=[O:2].O.[NH3:18]>>[N+:1]([C:4]1[CH:12]=[C:8]2[C:7]([CH2:13][C:14](=[O:16])[NH:18][C:9]2=[O:10])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C(C(=O)O)C1)CC(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
CUSTOM
|
Details
|
to evaporate the solvent
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Type
|
WAIT
|
Details
|
after progressed for 20 min
|
Duration
|
20 min
|
Type
|
DISSOLUTION
|
Details
|
the solid is dissolved with acetone
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CC(NC(C2=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |